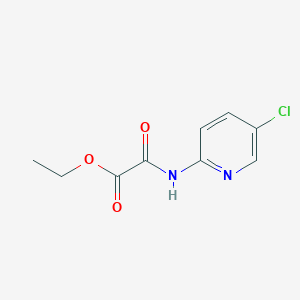

Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate

Overview

Description

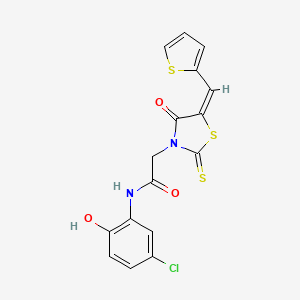

Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate is a chemical compound with the molecular formula C9H10Cl2N2O3 . It is also known as this compound hydrochloride .

Molecular Structure Analysis

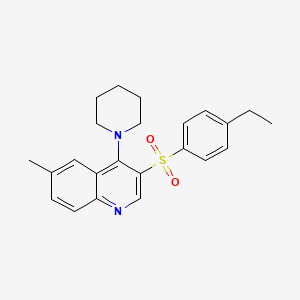

The molecular structure of this compound consists of a pyridine ring substituted with a chlorine atom and an ethyl ester group . The InChI code for this compound is 1S/C9H9ClN2O3.ClH/c1-2-15-9(14)8(13)12-7-4-3-6(10)5-11-7;/h3-5H,2H2,1H3,(H,11,12,13);1H .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 265.1 g/mol . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Chemoselectivity

Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate is a compound utilized in the chemoselective synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. A study by Pretto et al. (2019) highlights its synthetic utility in creating ethyl 2-oxo-2-(1-alkyl/aryl-6-(amino/ethoxy)-1,4,5,6-tetrahydropyridin-3-yl)acetates, showcasing moderate to good yields and chemoselectivity in the reaction process (Pretto, Mittersteiner, Andrade, Bonacorso, Martins, & Zanatta, 2019).

Biological Activity

The compound's derivatives have been explored for their biological activities. Gasparyan et al. (2016) synthesized N-substituted 2-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-oxoacetamides, which exhibited low antibacterial and antitumor activities, indicating potential for further medicinal chemistry applications (Gasparyan, Alexanyan, Arutyunyan, Martirosyan, Paronikyan, & Stepanyan, 2016).

Enzyme Inhibition

A study by Babar et al. (2017) on ethyl 2-[aryl(thiazol-2-yl)amino]acetates derived from N-arylthiazole-2-amines showed significant enzyme inhibition, specifically α-glucosidase and β-glucosidase, with some compounds demonstrating higher inhibition rates than standard treatments. This suggests its potential utility in developing treatments for diseases related to enzyme dysfunction (Babar, Yar, Tarazi, Duarte, Alshammari, Gilani, Iqbal, Munawwar, Alves, & Khan, 2017).

Material Science and Industrial Applications

In the context of material science and industrial applications, Shafi et al. (2021) demonstrated the synthesis of thio-1,3,4-oxadiazol-2-yl derivatives, indicating potential uses of this compound and its derivatives in creating materials with specific chemical structures and properties for industrial applications (Shafi, Rajesh, & Senthilkumar, 2021).

Safety and Hazards

This compound is classified as dangerous according to the Globally Harmonized System (GHS). It has the hazard statements H302, H319, H372, and H410, indicating that it is harmful if swallowed, causes serious eye irritation, causes damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been shown to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds have shown high cytotoxic activity , suggesting that this compound may also have significant effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

Pyridine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific functional groups present in the derivative .

Cellular Effects

Other pyridine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyridine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Pyridine derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors .

Subcellular Localization

The localization of a compound within a cell can greatly influence its activity and function .

Properties

IUPAC Name |

ethyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3/c1-2-15-9(14)8(13)12-7-4-3-6(10)5-11-7/h3-5H,2H2,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQWUGYWDZRKNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=NC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2807122.png)

![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2807134.png)

![2,5-dichloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2807136.png)

![2-({1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2807137.png)

![2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid](/img/structure/B2807140.png)

![2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]oxyethanamine;hydrochloride](/img/structure/B2807141.png)